REACTION_CXSMILES
|
[BH4-].[Na+].B(OC)(OC)OC.[F:10][C:11]1[CH:30]=[CH:29][C:14]([C:15]([C:17]2[CH:25]=[CH:24][C:20]([C:21](O)=[O:22])=[CH:19][C:18]=2[C:26](O)=[O:27])=O)=[CH:13][CH:12]=1.O>C1COCC1>[F:10][C:11]1[CH:30]=[CH:29][C:14]([CH:15]2[C:17]3[C:18](=[CH:19][C:20]([CH2:21][OH:22])=[CH:24][CH:25]=3)[CH2:26][O:27]2)=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
100.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=C(C=C(C(=O)O)C=C2)C(=O)O)C=C1
|
Name
|
|
Quantity
|
313 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
101 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
327 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A boron trifluoride-THF complex (181.7 g) was added dropwise at 35-42° C
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 40-50° C. for 7 hr
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
THF was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 30% sulfuric acid (110 g)
|
Type
|
ADDITION
|
Details
|
A 25% aqueous solution of sodium hydroxide (200 g) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with hot toluene (450 ml) at 70° C
|
Type
|
WASH
|
Details
|
The hot toluene layer was washed with warm water (70° C., 60 ml), heptane (450 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |